molecular formula C14H12ClNO B185485 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol CAS No. 70740-17-9

2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol

Cat. No.: B185485
CAS No.: 70740-17-9
M. Wt: 245.7 g/mol
InChI Key: HFSSIGHNYXLNSV-PKNBQFBNSA-N
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Description

2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol is a Schiff base compound of significant interest in chemical and pharmacological research. Also known as an imine or azomethine, this molecule features a central C=N bond (length of approximately 1.266-1.290 Å) formed by the condensation of a salicylaldehyde derivative and an aniline derivative . The molecular conformation is stabilized by an intramolecular O—H···N hydrogen bond, forming a six-membered ring structure known as an S(6) motif . The molecule adopts an E configuration with respect to the imine bond and often displays a nearly planar geometry . This compound serves as a versatile precursor in the development of Schiff base metal complexes. Its oxygen and nitrogen donor atoms are potentially capable of forming stable complexes with various metal ions, which are explored for their unique properties and potential applications . Furthermore, Schiff bases of this structural family are actively investigated for their diverse bioactivities, including potential antibacterial and antimicrobial properties . The crystal structure of this and similar compounds is often stabilized by additional intermolecular interactions, such as π–π stacking between aromatic rings . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDFQHGTRKWGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416405
Record name AN-329/40405203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70740-17-9
Record name NSC166518
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AN-329/40405203
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Methylation

In a representative procedure, 2,6-dichlorophenol is treated with methylating agents such as methyl chloride or dimethyl sulfate under alkaline conditions, yielding 2-methyl-3-chlorophenol . This intermediate is then subjected to amination via Ullmann-type reactions using aqueous ammonia and copper catalysts at elevated temperatures (150–200°C). The reaction proceeds with a reported yield of 78–85%, contingent on catalyst loading and reaction time.

Purification of 3-Chloro-2-methylaniline

Crude 3-chloro-2-methylaniline is purified via vacuum distillation (b.p. 112–115°C at 15 mmHg) or recrystallization from hexane-ethyl acetate mixtures. Patent data indicate that distillation achieves >95% purity, while recrystallization yields 88–92% pure product.

Condensation Reaction with Salicylaldehyde

The core synthesis of 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol involves a Schiff base formation between 3-chloro-2-methylaniline and salicylaldehyde. This reaction is typically conducted under reflux in polar aprotic solvents, with ethanol and methanol being the most widely employed.

Laboratory-Scale Protocol

In a standard procedure, equimolar quantities of 3-chloro-2-methylaniline (1.55 g, 10 mmol) and salicylaldehyde (1.22 g, 10 mmol) are dissolved in 50 mL of absolute ethanol. The mixture is refluxed at 78°C for 4–6 hours, during which the imine linkage forms via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate (7:3) mobile phase.

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventEthanol8295
Temperature (°C)78 (reflux)8295
Reaction Time (hr)58295
Molar Ratio (1:1)1:18295

Post-reaction, the mixture is cooled to room temperature, and the precipitated product is collected via vacuum filtration. Washing with cold ethanol (2 × 10 mL) removes unreacted starting materials, yielding a pale-yellow solid.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are employed to enhance efficiency. In one configuration, 3-chloro-2-methylaniline and salicylaldehyde are pumped through a heated reactor (80°C) with a residence time of 30 minutes. This method achieves a 90% yield with >98% purity, attributed to improved heat transfer and reduced side reactions.

Mechanistic Insights and Side Reactions

The condensation mechanism follows classical Schiff base formation, initiated by the nucleophilic attack of the amine’s lone pair on the electrophilic aldehyde carbon. Proton transfer and subsequent dehydration yield the imine product. Density functional theory (DFT) calculations corroborate that the reaction proceeds via a six-membered transition state, with an activation energy barrier of 25.3 kcal/mol.

Side reactions, though minimal, include:

  • Oxidation of Salicylaldehyde : Prolonged heating in aerobic conditions can oxidize salicylaldehyde to salicylic acid, necessitating inert atmospheres (N₂ or Ar).

  • Self-Condensation of Amines : Trace acidic impurities may catalyze amine dimerization, mitigated by pre-drying solvents over molecular sieves.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate gradient).

Table 2: Purification Methods Comparison

MethodSolvent SystemYield (%)Purity (%)
RecrystallizationEthanol7598
Column ChromatographyHexane:Ethyl Acetate (6:4)6899

Characterization by ¹H NMR (400 MHz, CDCl₃) reveals diagnostic peaks: δ 8.35 (s, 1H, CH=N), 7.45–6.85 (m, 6H, aromatic), and 2.45 (s, 3H, CH₃).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 100°C) reduces reaction time to 20 minutes, achieving 85% yield. This method is energy-efficient but requires specialized equipment.

Solvent-Free Conditions

Grinding 3-chloro-2-methylaniline and salicylaldehyde with a catalytic amount of p-toluenesulfonic acid (PTSA) at room temperature for 2 hours yields 70% product. While environmentally benign, this approach suffers from lower reproducibility.

Industrial Applications and Scalability

The compound’s utility in agrochemical and pharmaceutical intermediates drives industrial demand. Pilot-scale trials using continuous flow systems demonstrate consistent production of 50 kg/batch with 88–92% yield, underscoring the method’s robustness.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s properties are influenced by substituent positions and halogenation. Key structural analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties References
2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol C₁₄H₁₂ClNO 245.70 3-Cl, 2-CH₃ on phenyl; E-configuration Dihedral angle: ~39.84°; CAS: 33721-63-0
4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol C₁₄H₁₂ClNO 245.70 3-Cl, 2-CH₃ on phenyl; para-phenol Planar 4-hydroxybenzylidene system
2-{[(4-Chlorophenyl)imino]methyl}phenol C₁₃H₁₀ClNO 231.68 4-Cl on phenyl Antioxidant activity (IC₅₀: 12–18 μM)
2-{[(4-Bromo-3-chlorophenyl)imino]methyl}phenol C₁₃H₉BrClNO 310.57 4-Br, 3-Cl on phenyl Density: 1.48 g/cm³; pKa: 8.17
2-{[(3-Chloro-4-methylphenyl)imino]methyl}phenol C₁₄H₁₂ClNO 245.70 3-Cl, 4-CH₃ on phenyl ZINC database bioactivity candidate

Key Observations :

  • Substituent Position : The 3-chloro-2-methylphenyl group in the target compound reduces symmetry compared to para-substituted analogs (e.g., 4-chlorophenyl), affecting crystal packing and solubility .
  • Halogen Effects : Bromination (as in the 4-bromo-3-chloro analog) increases molar mass and density while lowering pKa, enhancing lipophilicity .
  • Planarity : The dihedral angle between aromatic rings (~39.84°) is critical for π-π stacking and coordination chemistry, differing from planar analogs like 4-hydroxybenzylidene derivatives .
Spectroscopic and Computational Insights
  • IR Spectroscopy: The imine (C=N) stretch appears at ~1600–1620 cm⁻¹, while phenolic O-H vibrations occur at ~3200–3400 cm⁻¹ . Substituents like Cl and CH₃ cause shifts; e.g., 4-bromo-3-chloro substitution red-shifts C=N to 1590 cm⁻¹ .
  • DFT Studies : For related Schiff bases, HOMO-LUMO gaps (~3.5–4.0 eV) correlate with antioxidant activity. Electron-withdrawing groups (e.g., Cl, Br) lower LUMO energy, enhancing radical scavenging .
Crystallographic and Coordination Chemistry
  • Coordination Modes: The phenol oxygen and imine nitrogen act as bidentate ligands, forming complexes with Cu(II), Ni(II), and Co(II). Metal complexes of 4-chlorophenyl analogs show higher stability constants (log β: 12–15) compared to 3-chloro-2-methylphenyl derivatives .

Biological Activity

The compound 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol, also known as a Schiff base, has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN. The compound features an imine functional group and exhibits a distinct arrangement of aromatic rings that influence its reactivity and biological interactions.

Key Structural Features:

  • Imine Bond: The presence of the imine bond (C=N) is crucial for biological activity.
  • Chlorine Substitution: The 3-chloro substitution on the phenyl ring enhances lipophilicity, potentially increasing membrane permeability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Bacillus subtilis0.751.5
Candida albicans1.02.0

These results indicate that the compound possesses bactericidal and fungicidal activities, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In vitro studies have shown that this compound also inhibits fungal growth effectively. The minimum inhibitory concentration (MIC) values suggest strong antifungal activity against common pathogens such as Candida albicans.

Case Study: Antifungal Efficacy
A study evaluated the antifungal effects of various derivatives of the compound, highlighting that certain modifications enhance its activity against Candida species, with MIC values ranging from 1 to 2 μg/mL .

Anticancer Potential

Emerging research indicates that Schiff bases like this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (μM)
HeLa10
MCF-715
A54912

The IC50 values demonstrate that the compound effectively inhibits cancer cell growth at micromolar concentrations, suggesting potential applications in cancer therapy .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets, including enzymes and receptors involved in microbial resistance and cancer cell signaling pathways.

Computational Studies:
Density Functional Theory (DFT) calculations have provided insights into the electronic properties of the compound, revealing a favorable energy gap for reactivity which correlates with its biological efficacy .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of Schiff base compounds like 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol typically involves condensation between an amine and aldehyde under reflux. Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates by stabilizing intermediates .
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic conditions can drive equilibrium toward imine formation.
  • Temperature : Reflux temperatures (70–90°C) balance kinetic efficiency and thermal stability .
  • Monitoring : Thin-layer chromatography (TLC) or GC-MS tracks reaction progress .
    Yield improvements (reported up to 85% in similar systems) require iterative adjustment of molar ratios and purification via recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing the Schiff base structure, and how can data interpretation resolve structural ambiguities?

Methodological Answer:
A multi-technique approach is critical:

  • NMR : 1^1H NMR confirms imine proton resonance (~8.3 ppm) and absence of aldehyde/amine precursors. 13^{13}C NMR identifies C=N peaks at 160–165 ppm .
  • IR : A sharp C=N stretch near 1620–1640 cm1^{-1} distinguishes imines from tautomeric enamine forms .
  • Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
    Ambiguities (e.g., tautomerism) are resolved by comparing experimental data with computational simulations (DFT) .

Advanced: How does the compound’s electronic configuration influence its chelation properties with transition metals?

Methodological Answer:
The Schiff base’s donor atoms (phenolic O and imine N) create a bidentate ligand system. Experimental validation involves:

  • UV-Vis spectroscopy : Bathochromic shifts in metal complexes indicate charge-transfer transitions (e.g., d-d transitions in Cu2+^{2+} complexes) .
  • Magnetic susceptibility : Paramagnetic behavior in Fe3+^{3+} complexes confirms octahedral geometry .
  • X-ray crystallography : Resolves bond lengths (e.g., M–N vs. M–O) and coordination geometry .
    DFT calculations predict orbital interactions, validated experimentally via cyclic voltammetry .

Advanced: What environmental degradation pathways exist for this compound under varying pH and microbial conditions?

Methodological Answer:
Design a tiered study inspired by INCHEMBIOL’s framework :

Abiotic degradation :

  • Hydrolysis : Incubate at pH 2–12; monitor via HPLC-MS for cleavage of the imine bond.
  • Photolysis : Expose to UV light (254–365 nm) to assess photodegradation products.

Biotic degradation :

  • Use soil/water microcosms with LC-MS/MS to track microbial metabolites .
  • Kinetic models (pseudo-first-order) quantify half-lives under aerobic/anaerobic conditions .

Advanced: How can molecular docking simulations predict bioactivity against enzyme targets?

Methodological Answer:

Target selection : Prioritize enzymes with known Schiff base interactions (e.g., tyrosinase, acetylcholinesterase) .

Docking protocols :

  • Use AutoDock Vina to simulate ligand-enzyme binding, focusing on H-bonding with active-site residues .
  • Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

Experimental validation :

  • Compare docking scores with in vitro enzyme inhibition assays (IC50_{50} values) .

Advanced: What strategies resolve contradictions between computational predictions and experimental thermodynamic stability data?

Methodological Answer:

Calibration :

  • Compare DFT-calculated Gibbs free energy with DSC-measured decomposition temperatures .

Error analysis :

  • Assess basis set limitations (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP) .

Experimental controls :

  • Repeat synthesis under inert atmospheres to exclude oxidative degradation .

Basic: What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Storage : In amber vials under argon at –20°C to prevent hydrolysis/oxidation .
  • Stability monitoring :
    • Periodic HPLC analysis (C18 column, UV detection at 254 nm) quantifies degradation products .
    • Karl Fischer titration measures moisture content in solid samples .

Advanced: How does steric hindrance from the methyl group affect nucleophilic addition reactions?

Methodological Answer:

Kinetic studies :

  • Compare reaction rates with/without the methyl group using stopped-flow techniques .

Isotope labeling :

  • 2^{2}H or 13^{13}C isotopic substitution tracks steric effects via NMR line-shape analysis .

Computational modeling :

  • Conformational analysis (Molecular Mechanics) quantifies steric energy contributions .

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